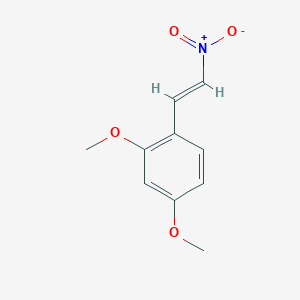

Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-

Description

Systematic Nomenclature and Structural Context

The systematic name, Benzene (B151609), 2,4-dimethoxy-1-(2-nitroethenyl)-, precisely describes the molecular architecture according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature clarifies the arrangement of the functional groups on the parent benzene ring. The compound is identified by the CAS Registry Number 37630-19-6. chemicalbook.comontosight.ai Its molecular formula is C₁₀H₁₁NO₄, and it has a molecular weight of approximately 209.20 g/mol . chemicalbook.comchemspider.com

| Identifier | Value |

|---|---|

| Systematic Name | Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- |

| CAS Registry Number | 37630-19-6 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

Positional and Stereochemical Isomerism in Nitroethenyl-Substituted Dimethoxybenzenes

The substitution pattern of the two methoxy (B1213986) groups and the nitroethenyl group on the benzene ring gives rise to several positional isomers. In addition to the 2,4-dimethoxy isomer, other notable isomers include:

1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene: Also known as 2,5-dimethoxy-β-nitrostyrene, this isomer has methoxy groups at positions 1 and 4, and the nitroethenyl group at position 2. wikidata.org It is identified by the CAS number 40276-11-7. wikidata.org

1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene: Commonly referred to as 3,4-dimethoxy-β-nitrostyrene, this compound features methoxy groups at positions 1 and 2, with the nitroethenyl group at position 4. chemspider.comstenutz.eu Its CAS number is 4230-93-7. stenutz.eu

Stereochemistry is another important aspect of these molecules, specifically concerning the configuration of the double bond in the nitroethenyl substituent. The (E) configuration, or trans isomer, is where the nitro group and the benzene ring are on opposite sides of the double bond. This is often the more stable and predominantly formed isomer in synthesis. mdpi.com For example, the synthesis of 3,4-dimethoxy-β-nitrostyrene derivatives has been shown to predominantly yield the E-conformation. mdpi.com The stereochemical descriptor (E) is crucial for unambiguously identifying the specific spatial arrangement of the atoms. The synthesis of these compounds often involves a nitroaldol reaction between a substituted benzaldehyde (B42025) and a nitroalkane. mdpi.comprepchem.com

| Systematic Name | Common Name | CAS Registry Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- | 2,4-Dimethoxy-ω-nitrostyrene | 37630-19-6 | C₁₀H₁₁NO₄ | 209.20 g/mol |

| 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene | 2,5-Dimethoxy-β-nitrostyrene | 40276-11-7 | C₁₀H₁₁NO₄ | 209.20 g/mol |

| 1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene | 3,4-Dimethoxy-β-nitrostyrene | 4230-93-7 | C₁₀H₁₁NO₄ | 209.20 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMXHEUHHRTBQT-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-10-7 | |

| Record name | Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1891-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2,4-Dimethoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of Benzene, 2,4 Dimethoxy 1 2 Nitroethenyl

Reactivity of the Conjugated Nitroethenyl Moiety

Nucleophilic Addition Reactions

The pronounced electrophilicity of the β-carbon in the nitroalkene system makes it an excellent substrate for nucleophilic addition reactions, most notably Michael (conjugate) additions.

The Michael addition is a cornerstone of this compound's reactivity, allowing for the formation of new carbon-carbon bonds. The activated alkene readily accepts a wide variety of Michael donors. β-Dicarbonyl compounds, such as malonates and β-diketones, are common nucleophiles in these reactions. niscpr.res.in Research has shown that various substituted β-nitrostyrenes react efficiently with donors like dimethyl malonate and 1,3-cyclopentanedione. niscpr.res.inbeilstein-journals.org

The catalysis of these reactions has been extensively studied, with organocatalysis emerging as an environmentally benign and effective strategy. niscpr.res.in For instance, aminoalkyl substituted triazines have been synthesized and proven to be effective catalysts for the Michael addition of β-diketones to nitrostyrenes, with optimized conditions involving triethylamine (B128534) as a base and chlorobenzene (B131634) as the solvent leading to excellent yields. niscpr.res.in Similarly, bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) moiety, can simultaneously activate both the nitrostyrene (B7858105) electrophile and the dicarbonyl nucleophile, leading to high yields and enantioselectivities. researchgate.net The choice of solvent is crucial, as its polarity can significantly impact the reaction rate and stereoselectivity. researchgate.net

Notably, these additions can also be performed under catalyst- and solvent-free conditions. A grinding method, sometimes assisted by quartz sand, has been developed for the reaction between 1,3-dicarbonyl compounds and β-nitroalkenes, resulting in good to excellent yields and representing a greener synthetic approach. beilstein-journals.org

Table 1: Examples of Michael Addition Reactions with β-Nitrostyrenes

| Michael Donor | Catalyst/Conditions | Product Type | Yield | Reference |

| Dimethyl malonate | Alkylamino substituted triazine / Et₃N, Chlorobenzene | γ-Nitro ester | Good to Excellent | niscpr.res.in |

| 1,3-Cyclopentanedione | Grinding, catalyst- and solvent-free | γ-Nitro ketone | ~100% | beilstein-journals.org |

| Acetylacetone | Quinine-derived thiourea / Toluene | γ-Nitro diketone | up to 95% | researchgate.net |

| Propanal | Diphenylprolinol silyl (B83357) ether / 4-Nitrophenol | γ-Nitro aldehyde | Excellent | ethz.ch |

| Diethyl malonate | NH-bispidines | γ-Nitro ester | N/A | mdpi.com |

The initial Michael adduct formed from the reaction with Benzene (B151609), 2,4-dimethoxy-1-(2-nitroethenyl)- can be an intermediate in tandem or cascade reactions, leading to the formation of complex cyclic structures in a single synthetic operation. These processes are highly valuable for their efficiency and atom economy.

For example, the reaction of β-nitroalkenes with 1,3-dicarbonyl compounds can be directed towards the synthesis of substituted dihydrofurans through a base-catalyzed tandem Michael addition followed by intramolecular cyclization. researchgate.net Another significant application is the reaction with 4-hydroxycoumarin, which, when catalyzed by chiral bifunctional thioureas, undergoes a Michael/cyclization tandem sequence to yield 2,3-dihydrofuro[3,2-c]-coumarin derivatives with good enantioselectivity. rsc.org Electrochemical methods have also been developed, such as a tandem sequence involving Michael addition, azidation, and intramolecular cyclization to produce substituted imidazole (B134444) derivatives. rsc.org

Cycloaddition Reactions

The electron-deficient double bond of the nitroethenyl group serves as an excellent component in various cycloaddition reactions, acting as a dienophile or a dipolarophile to construct five- and six-membered rings.

In the context of [4+2] cycloadditions, Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- functions as a competent dienophile due to its electron-poor nature, readily reacting with electron-rich dienes. organic-chemistry.org Studies on the closely related (E)-3,4-dimethoxy-β-nitrostyrene reacting with 1-(trimethylsilyloxy)buta-1,3-diene have demonstrated that both thermal and Lewis acid-catalyzed conditions can yield the corresponding cyclohexene (B86901) derivatives, with the thermal reaction being of greater preparative value. rsc.org Lewis acids such as tin(IV) chloride can promote the reaction, although in some cases this can lead to complex product mixtures. beilstein-journals.org

Furthermore, the nitroalkene framework can participate in Hetero-Diels-Alder (HDA) reactions. researchgate.net In these transformations, either the diene or the dienophile contains a heteroatom. Nitroalkenes can act not only as dienophiles but also as heterodienes, providing pathways to various six-membered heterocycles. The inverse-electron-demand hetero-Diels-Alder (ihDA) reaction, in particular, is a powerful strategy for synthesizing nitrogen-containing aromatic heterocycles. rsc.org

Table 2: Diels-Alder Reactivity of Substituted β-Nitrostyrenes

| Diene | Substrate | Conditions | Product | Reference |

| 1-(Trimethylsilyloxy)buta-1,3-diene | (E)-3,4-Dimethoxy-β-nitrostyrene | Thermal or Lewis Acid | Substituted Cyclohexene | rsc.org |

| (E)-3-Methyl-1,3-pentadiene | β-Nitrostyrene | SnCl₄, Toluene | Nitronic Ester Cycloadducts | beilstein-journals.org |

| 1,3-Cyclopentadiene | β-Fluoro-β-nitrostyrenes | o-xylene, 110 °C | Monofluorinated Norbornenes | beilstein-journals.org |

As an activated dipolarophile, Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- readily participates in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, offering a direct route to five-membered heterocyclic systems.

Azomethine Ylides : The reaction with azomethine ylides is a powerful method for constructing the pyrrolidine (B122466) ring system, a common motif in biologically active molecules. nih.govrsc.org The cycloaddition proceeds by the addition of the ylide to the activated double bond of the nitrostyrene. researchgate.net This strategy has been employed in dearomative [3+2] cycloaddition reactions with nonstabilized azomethine ylides to generate fused tricyclic pyrrole (B145914) derivatives under mild conditions. rsc.org

Diazo Compounds : Diazo compounds can function as 1,3-dipoles or their precursors. uchicago.edu Catalyst-dependent divergent cycloadditions have been developed, for instance, where copper(I) or dirhodium(II) catalysts direct the reaction of enoldiazo compounds and α-diazocarboximides toward either [3+3] or [3+2] cycloadducts. nih.govrsc.org

Nitrones : The cycloaddition of nitrones with alkenes is a well-established method for synthesizing isoxazolidine (B1194047) rings. wikipedia.org The regioselectivity of this concerted, pericyclic process is governed by frontier molecular orbital (FMO) theory. Given that β-nitrostyrenes are electron-poor dipolarophiles, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the alkene, which generally leads to the formation of 4-substituted isoxazolidines. wikipedia.orgrsc.org

Azides : While the most prominent reaction of azides is the copper-catalyzed [3+2] cycloaddition with alkynes (click chemistry), beilstein-journals.orgbeilstein-archives.org they can also react with highly activated alkenes. Base-catalyzed methods have been shown to facilitate the cycloaddition of heterocyclic azides to electron-deficient alkenes like 2-cyanoacetamidines, suggesting a potential pathway for reaction with nitrostyrenes. beilstein-journals.org

[2+2] Cycloadditions

The electron-deficient nature of the alkene bond in β-nitrostyrenes makes them suitable candidates for photochemical [2+2] cycloaddition reactions with olefins. These reactions are typically initiated by irradiation with visible light, leading to the formation of substituted cyclobutane (B1203170) rings. The reaction is believed to proceed through a triplet state, forming a 1,4-diradical as a key intermediate which then collapses to the cyclobutane product.

Research on various β-nitrostyrenes has shown that the presence of electron-donating groups on the aromatic ring, such as methoxy (B1213986) groups, is conducive to these reactions. For instance, the [2+2] photocycloaddition of trans-β-nitrostyrenes with various olefins can be achieved by irradiation at a wavelength of 419 nm in a solvent like dichloromethane (B109758) (CH₂Cl₂). Studies on analogs, such as para-anisyl nitroethene, which has a single methoxy group, show that these electron-rich systems lead to good yields of the corresponding cyclobutane products with reaction times typically ranging from 2 to 4 hours. The major diastereoisomer formed in these reactions generally has a trans configuration between the nitro and aryl groups at the C1 and C4 positions of the newly formed ring.

| Reactant 1 (Nitrostyrene) | Reactant 2 (Olefin) | Wavelength (λ) | Solvent | Product (Cyclobutane) Yield |

| trans-β-Nitrostyrene | 2,3-Dimethyl-2-butene | 419 nm | CH₂Cl₂ | 87% |

| p-Anisyl-nitroethene | 2,3-Dimethyl-2-butene | 419 nm | CH₂Cl₂ | 54% |

| p-Tolyl-nitroethene | 2,3-Dimethyl-2-butene | 419 nm | CH₂Cl₂ | 50% |

This table presents data for [2+2] photocycloaddition reactions of analogous nitrostyrenes to illustrate the typical conditions and yields.

Tandem and Domino Pericyclic Sequences

Tandem or domino pericyclic reactions are powerful synthetic strategies that involve a sequence of concerted reactions occurring in a single operation to rapidly build molecular complexity. nih.govorganic-chemistry.org These sequences often begin with a cycloaddition reaction, which creates an intermediate that is primed for a subsequent pericyclic transformation, such as a sigmatropic rearrangement or an electrocyclic reaction. organic-chemistry.org

The β-nitrostyrene moiety is a competent dienophile for Diels-Alder [4+2] cycloaddition reactions due to the electron-withdrawing nature of the nitro group, which activates the double bond. wikipedia.org This initial Diels-Alder reaction can be the first step in a tandem sequence. For example, a Diels-Alder reaction between a β-nitrostyrene and a suitable diene could form a cycloadduct that, under the reaction conditions, undergoes a subsequent rearrangement to yield a more complex polycyclic structure. While specific examples detailing tandem pericyclic sequences for Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- are not extensively documented, its demonstrated reactivity as a dienophile suggests its potential as a substrate in such designed sequences.

Reductive Transformations of the Nitro Group

The nitro group is highly susceptible to reduction, and a variety of reagents can be employed to transform it into other nitrogen-containing functional groups. The course of the reduction depends heavily on the reagents and conditions used.

The complete reduction of both the nitro group and the alkene double bond in β-nitrostyrenes yields the corresponding phenethylamines. This transformation is synthetically valuable and can be achieved in a one-pot procedure under mild conditions. nih.gov A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst such as copper(II) chloride (CuCl₂). nih.govbeilstein-journals.org This system has been successfully applied to the reduction of the closely related isomer 2,5-dimethoxy-β-nitrostyrene, yielding the corresponding 2,5-dimethoxyphenethylamine with high efficiency. nih.gov

Alternatively, catalytic hydrogenation over palladium on carbon (Pd/C) or other platinum-group metals can also effect this full reduction. wikipedia.org

Partial reduction of the nitro group without affecting the carbon-carbon double bond can lead to the corresponding hydroxylamine (B1172632). This selective transformation is more challenging as the hydroxylamine is an intermediate on the pathway to the amine. mdpi.com The reduction of aromatic nitro compounds to N-aryl hydroxylamines can be achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.orgorgsyn.org For catalytic hydrogenations, selectivity for the hydroxylamine can be enhanced by using a supported platinum catalyst in the presence of inhibitors, such as dimethyl sulfoxide (B87167) (DMSO), which suppress the further hydrogenation of the hydroxylamine to the amine. rsc.orggoogle.comgoogle.com

| Transformation | Reagent(s) | Product Type |

| Full Reduction | NaBH₄ / CuCl₂ | Phenethylamine (B48288) |

| Full Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Phenethylamine |

| Partial Reduction | Zinc Dust / NH₄Cl | Aryl Hydroxylamine |

| Partial Reduction | H₂ / Pt Catalyst + DMSO | Aryl Hydroxylamine |

This table summarizes common reagents for the reduction of the nitro group in nitrostyrenes.

Selective reduction of the carbon-carbon double bond while leaving the nitro group intact converts the nitroalkene into a nitroalkane. This transformation is readily achieved using sodium borohydride (NaBH₄). researchgate.net Since its initial applications, NaBH₄ has been widely employed to reduce β-nitrostyrene scaffolds to the corresponding nitroalkanes. nih.gov This reaction provides a convenient route to 1-(2,4-dimethoxyphenyl)-2-nitroethane, a valuable synthetic intermediate. Other methods for this selective reduction include the use of various borane (B79455) and borohydride reagents.

Oxidative Transformations

The carbon-carbon double bond of the nitroethenyl group is susceptible to oxidative cleavage. Ozonolysis is a classic and effective method for cleaving alkenes to produce carbonyl compounds. wikipedia.orglibretexts.org Treatment of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- with ozone (O₃) would lead to the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. libretexts.org Subsequent workup of the ozonide determines the final products. A reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the ozonide to yield 2,4-dimethoxybenzaldehyde (B23906) and formaldehyde. masterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) would oxidize the aldehyde products to yield 2,4-dimethoxybenzoic acid. masterorganicchemistry.com

Other methods for the oxidative cleavage of styrenic double bonds exist, such as using molecular oxygen, sometimes facilitated by heat or catalysts, which can afford the corresponding benzaldehyde (B42025) or ketone derivatives. tohoku.ac.jpresearchgate.net

Reactivity of the Dimethoxy-Substituted Aromatic Ring

The reactivity of the benzene ring is strongly influenced by its substituents. The two methoxy (-OCH₃) groups are strong activating groups due to their ability to donate electron density to the ring via resonance. They are ortho, para-directing for electrophilic aromatic substitution. Conversely, the -(CH=CHNO₂) group is a deactivating group because the nitro group withdraws electron density from the double bond and, by extension, from the aromatic ring. This deactivating effect is most pronounced at the ortho and para positions, making the group meta-directing.

In Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-, the directing effects of the substituents are as follows:

The C1-methoxy group directs electrophiles to the C2 (ortho) and C6 (para) positions. The C2 position is blocked.

The C4-methoxy group directs electrophiles to the C3 and C5 (ortho) positions and the C1 position (para, blocked).

The C2-nitroethenyl group directs electrophiles to the C4 and C6 (meta) positions.

The powerful activating and directing effects of the two methoxy groups dominate the ring's reactivity. Their combined influence strongly activates the C3 and C5 positions for electrophilic substitution. The C5 position is particularly favored as it is ortho to the C4-methoxy group and para to the C1-methoxy group, and is less sterically hindered than the C3 position.

While the ring is activated towards electrophilic substitution, it can also undergo nucleophilic aromatic substitution (SNAr) under certain conditions, particularly when a good leaving group is present and the ring is sufficiently activated by electron-withdrawing groups. In related systems like 2,4-dimethoxynitrobenzene, a methoxy group can act as a leaving group in transetherification reactions with strong nucleophiles like alkoxides, with substitution occurring preferentially at the ortho position to the nitro group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orglibretexts.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. libretexts.orgmasterorganicchemistry.com

In the case of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-, the benzene ring is trisubstituted. The two methoxy (-OCH₃) groups are strong activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. wikipedia.orglumenlearning.com This is due to their ability to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orglibretexts.org Methoxy groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.org

Conversely, the 1-(2-nitroethenyl) group (-CH=CHNO₂) is a strong deactivating group. viu.caminia.edu.eg It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.orgminia.edu.eg This deactivation destabilizes the carbocation intermediate. libretexts.org The nitroethenyl group acts as a meta-director. viu.caminia.edu.eg

When multiple substituents are present, the directing effect is typically controlled by the most powerful activating group. masterorganicchemistry.com In this molecule, the methoxy groups are the strongest activators. The available positions for electrophilic attack are C3, C5, and C6.

Position C3: Ortho to the C2-methoxy group and meta to the C4-methoxy and C1-nitroethenyl groups.

Position C5: Ortho to the C4-methoxy group and meta to the C2-methoxy and C1-nitroethenyl groups.

Position C6: Ortho to the C1-nitroethenyl group and the C2-methoxy group, and para to the C4-methoxy group.

Considering the directing effects, the methoxy groups strongly favor substitution at positions 3, 5, and 6. However, the deactivating nitroethenyl group disfavors substitution at the ortho position (C6). Therefore, electrophilic attack is most likely to occur at positions C3 and C5, which are activated by the adjacent methoxy groups.

| C6 | Ortho (Activating) | Para (Activating) | Ortho (Deactivating) | Less Favorable due to deactivation and sterics |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally difficult for benzene itself but is facilitated by the presence of strong electron-withdrawing groups. wikipedia.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

The 1-(2-nitroethenyl)- group on "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-" is a potent electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. viu.ca This activation makes SNAr reactions possible. In this molecule, the potential leaving groups are the methoxy groups.

Research on the related compound, 2,4-dimethoxynitrobenzene, demonstrates that a methoxy group can indeed serve as a leaving group in an SNAr reaction, particularly when it is positioned ortho or para to a strong electron-withdrawing group. nih.govresearchgate.net In a study involving the reaction of 2,4-dimethoxynitrobenzene with a bulky nucleophile (sodium t-butoxide), exclusive substitution of the ortho-methoxy group was observed. nih.govresearchgate.net

Applying these principles to "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-", the C2-methoxy group is ortho to the activating nitroethenyl group, and the C4-methoxy group is para. Both are potential sites for nucleophilic attack. The attack of a nucleophile (Nu⁻) would proceed via the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitroethenyl group, which is a crucial stabilizing factor. wikipedia.orgyoutube.com The subsequent loss of the methoxide (B1231860) ion (CH₃O⁻) as a leaving group restores the aromaticity of the ring. wikipedia.org

Potential SNAr Pathways:

| Site of Attack | Leaving Group | Activating Group | Product |

|---|---|---|---|

| C2 | -OCH₃ | -CH=CHNO₂ (ortho) | Benzene, 2-Nu-4-methoxy-1-(2-nitroethenyl)- |

| C4 | -OCH₃ | -CH=CHNO₂ (para) | Benzene, 4-Nu-2-methoxy-1-(2-nitroethenyl)- |

Interplay of Functional Groups on Reactivity

Electronic Effects of Methoxy and Nitro Substituents

The reactivity of "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-" is a direct consequence of the competing electronic effects of its substituents.

Methoxy Groups (-OCH₃):

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. This is a deactivating effect. libretexts.org

Resonance Effect (+R): The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system. lumenlearning.com This donation of electron density is a strong activating effect and outweighs the inductive withdrawal. viu.ca The net result is that methoxy groups are strong activators and ortho-, para-directors for electrophilic substitution. libretexts.orglumenlearning.com

Nitroethenyl Group (-CH=CHNO₂):

Inductive Effect (-I): The nitro group is highly electronegative and strongly withdraws electrons inductively through the ethenyl bridge. viu.ca

Resonance Effect (-R): The entire nitroethenyl group is a conjugated system that withdraws π-electron density from the benzene ring. The positive charge on the nitrogen atom in the nitro group facilitates this withdrawal. minia.edu.eg Both effects work in the same direction, making the nitroethenyl group a powerful deactivator and a meta-director for electrophilic substitution. viu.caminia.edu.eg For nucleophilic substitution, this strong electron withdrawal is an activating feature. wikipedia.org

Summary of Electronic Effects:

| Functional Group | Inductive Effect | Resonance Effect | Net Effect on EAS Reactivity | Directing Influence (EAS) |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Withdrawing (-I) | Donating (+R) | Activating | Ortho, Para |

Steric Effects on Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. nih.govmasterorganicchemistry.com In "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-", the size of the substituents can influence the accessibility of different positions on the ring to incoming reagents. youtube.com

For electrophilic aromatic substitution , the positions adjacent to the existing large groups are sterically hindered.

Position C3: Flanked by the C2-methoxy and C4-methoxy groups.

Position C5: Adjacent to the C4-methoxy group.

Position C6: Flanked by the C1-nitroethenyl and C2-methoxy groups.

Attack at position C6 is particularly hindered due to the proximity of two substituents. masterorganicchemistry.com While electronically activated by both methoxy groups (ortho and para), the steric bulk would likely favor substitution at the less crowded C5 position, and possibly the C3 position, over the C6 position. libretexts.org

For nucleophilic aromatic substitution , the size of both the incoming nucleophile and the substituents near the reaction center is critical. nih.gov A bulky nucleophile will have more difficulty approaching the C2 carbon, which is situated between the nitroethenyl group and a hydrogen atom, compared to the C4 carbon, which is between a methoxy group and a hydrogen atom. However, studies on the related 2,4-dimethoxynitrobenzene showed that even a bulky nucleophile like t-butoxide could substitute the ortho-methoxy group. nih.govresearchgate.net This suggests that the electronic activation provided by the ortho-nitro group can overcome significant steric barriers. The specific outcome for "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-" would depend on the size and nature of the specific nucleophile used.

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- |

| Benzene |

| 2,4-dimethoxynitrobenzene |

| Sodium t-butoxide |

Theoretical and Computational Investigations of Benzene, 2,4 Dimethoxy 1 2 Nitroethenyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecules. nih.gov For Benzene (B151609), 2,4-dimethoxy-1-(2-nitroethenyl)-, DFT calculations offer a powerful method to understand its behavior at a quantum-mechanical level, providing insights that are complementary to experimental data. nih.gov

Exploration of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the pathways of chemical reactions involving Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-. The primary synthesis route for this compound is the Henry condensation (or nitroaldol reaction) between 2,4-dimethoxybenzaldehyde (B23906) and nitromethane (B149229). Computational studies can model this reaction to map out the potential energy surface, identifying the structures of intermediates and, most importantly, the transition states that connect them.

By calculating the activation energies (the energy barriers that must be overcome for the reaction to proceed), DFT can predict the feasibility and kinetics of the reaction. eurjchem.com For instance, the mechanism involves the formation of a nitronate anion intermediate, followed by dehydration to yield the final nitroalkene product. DFT studies can pinpoint the rate-determining step of this process. eurjchem.com Furthermore, these computational methods can explore how catalysts, such as bases or hydrogen bond donors, activate the reactants and lower the energy barriers, providing a detailed understanding of the catalytic cycle. researchgate.net

Conformational Analysis and Stability

The three-dimensional structure of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is not rigid; it possesses conformational flexibility due to rotation around several single bonds. The most significant rotations are around the C-C bond connecting the benzene ring to the vinyl group and the C-O bonds of the two methoxy (B1213986) groups. uc.pt A conformational analysis using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can be performed to determine the relative energies of the different possible conformers. um.es

These calculations typically reveal that the most stable conformer is one where the molecule is nearly planar, as this maximizes the π-conjugation between the benzene ring, the double bond, and the nitro group. nih.gov However, slight deviations from planarity are expected due to steric hindrance between the ortho-methoxy group and the nitroethenyl side chain. The dihedral angle between the mean plane of the benzene ring and the nitroalkenyl group is a key parameter determined in these studies. nih.gov The thermodynamic stability of the molecule is indicated by its calculated total energy and HOMO-LUMO energy gap. nih.gov

Table 1: Exemplary DFT-Calculated Parameters for the Most Stable Conformer of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-. Data is illustrative based on typical values for similar compounds.

Prediction of Spectroscopic Parameters for Structural Elucidation

DFT provides a robust methodology for predicting various spectroscopic properties, which are essential for the structural confirmation of newly synthesized compounds. ubc.ca By performing calculations on the optimized molecular geometry, a theoretical vibrational spectrum (FTIR and Raman) can be generated. researchgate.net The calculated frequencies, after applying an appropriate scaling factor, typically show good agreement with experimental data, aiding in the assignment of complex spectral bands, such as the characteristic symmetric and asymmetric stretches of the NO₂ group and the C=C stretch of the vinyl group. uc.ptscilit.com

Table 2: Predicted Spectroscopic Parameters for Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- based on DFT calculations. Values are representative for this class of compounds.

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein or enzyme. mdpi.com These methods are fundamental in drug discovery and help to rationalize the biological activity of compounds like Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-. preprints.org

Analysis of Molecular Interactions with Receptor Models

Molecular docking simulations begin by placing the 3D structure of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- into the defined binding site of a receptor protein. mdpi.com The software then explores various orientations and conformations of the ligand, calculating the strength of the intermolecular interactions.

The functional groups on the molecule dictate its interaction potential:

Nitro Group : The two oxygen atoms are strong hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donor residues in a protein's active site, such as Arginine or Serine. mdpi.compreprints.org

Methoxy Groups : The oxygen atoms of the methoxy groups also act as hydrogen bond acceptors. mdpi.com

Aromatic Ring : The benzene ring can participate in hydrophobic interactions with nonpolar amino acid residues and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Histidine. nih.gov

Prediction of Binding Modes in Biochemical Systems

The primary output of a docking simulation is the prediction of the most likely binding mode, or "pose," of the ligand within the receptor's active site. nih.gov This provides a detailed 3D picture of how the molecule fits and which specific interactions stabilize it. For example, in studies of similar nitrostyrene (B7858105) derivatives targeting enzymes like protein tyrosine phosphatase 1B (PTP1B), the nitro group often forms key hydrogen bonds deep within the active site, anchoring the molecule. mdpi.com

The binding mode analysis reveals the specific amino acid residues that form the binding pocket and interact with the ligand. nih.gov For Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-, a predicted binding mode might show the nitro group interacting with a positively charged residue (e.g., Arg221 in PTP1B), while the dimethoxy-substituted phenyl ring sits (B43327) in a hydrophobic pocket, potentially forming a π-π stacking interaction with a histidine residue (e.g., His41 in 3CL protease). mdpi.comnih.gov Such predictions are invaluable for understanding structure-activity relationships and for guiding the design of more potent and selective inhibitors. nih.gov

Table 3: Summary of Potential Molecular Interactions and Predicted Binding Parameters for Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- in a Hypothetical Receptor Active Site.

Orbital Symmetry and Pericyclic Reaction Rationalization

The involvement of "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-" in pericyclic reactions is governed by the principles of orbital symmetry, as famously elucidated by the Woodward-Hoffmann rules. These reactions are concerted processes, meaning bond breaking and bond formation occur simultaneously in a cyclic transition state. The feasibility and stereochemical outcome of such reactions are not determined by traditional steric or electronic effects alone, but rather by the symmetry of the molecular orbitals involved. A theoretical and computational approach is therefore essential to understand and predict the behavior of this molecule in the context of pericyclic chemistry.

At the heart of this analysis are the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and symmetries of these orbitals dictate the course of a pericyclic reaction. For a reaction to be "symmetry-allowed," the orbitals of the reactants must be able to overlap in a constructive (in-phase) manner to form the new bonds in the product without encountering a significant energy barrier. Conversely, a "symmetry-forbidden" reaction would require a high-energy transition state where the orbital symmetries are mismatched.

Table 1: Calculated Frontier Molecular Orbital Energies for a Model Substituted β-Nitrostyrene

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The data in this table is representative of a model substituted β-nitrostyrene and is intended to illustrate the concepts discussed. The exact values for "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-" may vary.

The presence of two electron-donating methoxy groups (-OCH₃) at the 2- and 4-positions of the benzene ring is expected to raise the energy of the HOMO, making the molecule more nucleophilic. Conversely, the electron-withdrawing nitro group (-NO₂) on the ethenyl side chain significantly lowers the energy of the LUMO, rendering the double bond electrophilic. This electronic profile—an electron-rich aromatic system coupled with an electron-deficient double bond—makes "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-" a prime candidate for cycloaddition reactions where it could act as either the diene or the dienophile, depending on the reaction partner.

For instance, in a potential Diels-Alder [4+2] cycloaddition reaction, the stereochemical outcome is dictated by the symmetry of the HOMO of the diene and the LUMO of the dienophile. According to the Woodward-Hoffmann rules, a thermal [4πs + 2πs] cycloaddition (where 's' denotes a suprafacial interaction) is symmetry-allowed. This means that the reaction can proceed with a relatively low activation energy.

Table 2: Woodward-Hoffmann Rules for Cycloaddition Reactions

| Number of π Electrons | Reaction Condition | Allowed Stereochemistry |

| 4n | Thermal | Supra-antara |

| 4n | Photochemical | Supra-supra |

| 4n + 2 | Thermal | Supra-supra |

| 4n + 2 | Photochemical | Supra-antara |

Another class of pericyclic reactions to consider is electrocyclization. These are intramolecular reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. The stereochemistry of the ring closure (conrotatory or disrotatory) is again determined by the symmetry of the HOMO of the linear π-system.

The rationalization of pericyclic reactions involving "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-" through computational chemistry provides a powerful predictive framework. By analyzing the symmetry and energy of the frontier molecular orbitals, it is possible to determine whether a potential reaction pathway is symmetry-allowed or forbidden and to predict the stereochemical outcome of the reaction.

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor for Nitrogen-Containing Heterocyclic Compounds

The electrophilic nature of the double bond in 2,4-dimethoxy-β-nitrostyrene makes it an excellent Michael acceptor, a property extensively exploited for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net These heterocyclic scaffolds are of significant interest as they form the core of many biologically active molecules and pharmaceuticals. organic-chemistry.org

Substituted pyrroles, a key class of five-membered aromatic nitrogen heterocycles, can be efficiently synthesized using 2,4-dimethoxy-β-nitrostyrene as a starting material. researchgate.netbeilstein-journals.org Multi-component reactions are a particularly effective strategy for this transformation. researchgate.net For instance, a one-pot, four-component reaction involving primary amines, diketene, and a nitrostyrene (B7858105) derivative like 2,4-dimethoxy-β-nitrostyrene can produce highly functionalized pyrrole-3-carboxamides in good to excellent yields (80-90%). organic-chemistry.org This method proceeds under neutral, catalyst-free conditions, likely through a mechanism involving the formation of an enaminone intermediate, followed by a Michael-type addition to the nitrostyrene, cyclization, and subsequent aromatization. organic-chemistry.org

Another approach involves the catalyst-free conjugate addition of pyrroles to β-nitrostyrenes under solvent-free conditions, demonstrating the compound's utility in creating more complex pyrrole (B145914) structures. mdpi.com

| Reaction Type | Reactants | Key Features | Product Class |

| Four-Component Reaction | Primary Amines, Diketene, Nitrostyrene | One-pot, catalyst-free, neutral conditions | Functionalized Pyrrole-3-carboxamides |

| Conjugate Addition | Pyrrole, β-Nitrostyrene | Catalyst-free, solvent-free | 2-(2-Nitro-1-arylethyl)-1H-pyrroles |

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are another important class of compounds accessible from β-nitrostyrenes. nih.gov The synthesis can be achieved through cycloaddition reactions. For example, the reaction of β-nitrostyrenes with diazo reagents, such as CH-diazomethane sulfonamides, provides medicinally relevant pyrazole-3-sulfonamides in good to excellent yields. researchgate.net Another strategy involves the 1,3-dipolar cycloaddition reaction between hydrazonoyl chlorides and β-nitrostyrenes, which yields 1,3,4-trisubstituted pyrazoles. bohrium.com These methods highlight the role of the carbon-carbon double bond in 2,4-dimethoxy-β-nitrostyrene as a dipolarophile in cycloaddition reactions for constructing the pyrazole (B372694) ring system.

The utility of 2,4-dimethoxy-β-nitrostyrene extends to the synthesis of other significant nitrogen heterocycles like imidazoles and triazoles. nih.govresearchgate.net A metal-free, base-promoted, three-component reaction has been developed that links 1,3-diones and 1,2,4-triazoles via a benzyl (B1604629) bridge derived from a β-nitrostyrene. bohrium.comrsc.org This one-pot reaction involves treating a 1,3-dione (like 4-hydroxycoumarin), a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of a base such as sodium carbonate. bohrium.comrsc.org This methodology demonstrates the ability of the nitrostyrene to act as a linchpin, bringing together multiple components to rapidly build molecular complexity. bohrium.com

Intermediate in the Preparation of Substituted Phenethylamines and Related Aromatic Amines

One of the most prominent applications of 2,4-dimethoxy-β-nitrostyrene is as a precursor for 2,4-dimethoxyphenethylamine (B98788) (2C-H) and related psychoactive compounds. wikipedia.org This transformation involves the reduction of both the carbon-carbon double bond and the nitro group to a single bond and an amino group, respectively. nih.gov

Several reducing agents can accomplish this conversion. A classic method involves the use of lithium aluminum hydride (LiAlH₄). wikipedia.org However, alternative, often milder and more scalable methods have been developed. Catalytic hydrogenation over palladium on charcoal in an ethanol-hydrochloric acid medium is an effective method that provides the corresponding phenethylamine (B48288) hydrochlorides in high yields. oup.commdma.ch Another facile, one-pot procedure uses sodium borohydride (B1222165) (NaBH₄) in combination with copper(II) chloride (CuCl₂), which can reduce substituted β-nitrostyrenes to phenethylamines in as little as 10 to 30 minutes with yields ranging from 62–83%. nih.govchemrxiv.org This NaBH₄/CuCl₂ system is advantageous as it is non-pyrophoric and easy to handle compared to reagents like LiAlH₄. nih.govchemrxiv.org

| Reduction Method | Reagents | Key Features |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Classic, highly effective |

| Catalytic Hydrogenation | H₂, Palladium on Charcoal (Pd/C), EtOH/HCl | High yields, scalable |

| Borohydride Reduction | Sodium Borohydride (NaBH₄), Copper(II) Chloride (CuCl₂) | Fast, mild conditions, one-pot, high yields |

The resulting phenethylamines are valuable precursors for more complex molecules, such as 1,2,3,4-tetrahydroisoquinolines, via reactions like the Pictet-Spengler cyclization. mdma.ch

Construction of Complex Polycyclic Architectures

Beyond the synthesis of simple heterocycles, 2,4-dimethoxy-β-nitrostyrene and its derivatives are employed in constructing more complex, multi-ring systems. The reactivity of the nitrostyrene moiety allows it to participate in cycloaddition and annulation reactions that build fused ring structures. For example, nitrostyrene derivatives are used as substrates in cycloaddition reactions that can lead to polycyclic scaffolds. researchgate.net The synthesis of steroidal heterocycles containing a pyrazole ring fused to the steroid nucleus has been reported, showcasing the integration of heterocycles into complex polycyclic frameworks. mdpi.com Although this specific example starts from a different precursor, it illustrates the principle of fusing heterocyclic rings, a strategy applicable to intermediates derived from 2,4-dimethoxy-β-nitrostyrene.

Utility in Cascade and Domino Reaction Sequences

Cascade or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach to organic synthesis. ub.edu 2,4-dimethoxy-β-nitrostyrene is an excellent substrate for such processes due to its multiple reactive sites that can be engaged sequentially. researchgate.net

For example, a domino process for the regioselective synthesis of 1,2,4-trisubstituted pyrroles has been developed. researchgate.net This reaction involves a 1,3-dipolar cycloaddition followed by a cascade of elimination and aromatization steps. researchgate.net Similarly, cascade reactions have been utilized to synthesize complex molecules like trans-hydrindanes through a series of Michael and aldol (B89426) reactions, where a β-nitrostyrene could serve as the initial Michael acceptor. researchgate.net These sequences offer significant advantages in terms of atom economy and operational simplicity, allowing for the rapid construction of complex molecular architectures from simple precursors like 2,4-dimethoxy-β-nitrostyrene. nih.gov

Biochemical Interaction Mechanisms and Molecular Insights

Molecular Interactions with Enzyme Systems (e.g., Cytochrome P450)

The biotransformation of "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-" is anticipated to be primarily mediated by the Cytochrome P450 (P450) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics. wordpress.comnih.gov

Although direct metabolic studies on "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-" are not extensively documented, its metabolic fate can be predicted based on the known biotransformations of its structural components: the styrene (B11656) core, the methoxy (B1213986) groups, and the nitro group.

Metabolism of the Styrene Moiety : P450 enzymes, particularly CYP2E1 and CYP2F2, are known to metabolize styrene. nih.govresearchgate.net The primary pathways involve the epoxidation of the vinyl side chain to form a styrene oxide and hydroxylation of the aromatic ring to produce vinylphenols. nih.govresearchgate.net

O-Demethylation : The two methoxy groups on the benzene (B151609) ring are susceptible to O-demethylation by P450 enzymes, a common reaction in drug metabolism that increases the polarity of the compound.

Reduction of the Nitro Group : The nitro group can undergo enzymatic reduction. This process is often a crucial step in the bioactivation of nitroaromatic compounds, proceeding via nitroso and hydroxylamine (B1172632) intermediates to form an amino group. encyclopedia.pub This reduction can be catalyzed by various nitroreductases.

The following table summarizes the likely biotransformation pathways.

| Metabolic Reaction | Structural Moiety | Potential Catalyzing Enzymes | Resulting Metabolite Type |

| Epoxidation | Ethenyl (Vinyl) Group | Cytochrome P450 (e.g., CYP2E1, CYP2F2) | Epoxide (Styrene Oxide derivative) |

| Aromatic Hydroxylation | Benzene Ring | Cytochrome P450 (e.g., CYP2E1) | Phenolic (Vinylphenol derivative) |

| O-Demethylation | Methoxy Groups | Cytochrome P450 | Hydroxylated/Phenolic |

| Nitro Reduction | Nitro Group | Nitroreductases | Nitroso, Hydroxylamine, Amino |

Metabolic activation is a critical aspect of the toxicology and pharmacology of many compounds, and "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-" is no exception.

Styrene Oxide Derivatives : The epoxidation of the vinyl side chain, a known metabolic route for styrene, produces a highly reactive epoxide intermediate. nih.gov This electrophilic molecule can covalently bind to cellular macromolecules like DNA and proteins, a mechanism often associated with toxicity.

Nitro Reduction Intermediates : The reduction of the nitro group is not a simple detoxification step. It generates highly reactive intermediates, including nitro anion radicals, nitroso, and hydroxylamine species. encyclopedia.pub These intermediates are capable of causing cellular damage through covalent binding to biomolecules and the generation of oxidative stress. encyclopedia.pub

Binding and Conformational Effects on Protein Structures

The biological effects of β-nitrostyrenes are often initiated by their interaction with protein targets. wikipedia.org The electron-withdrawing nitro group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack from amino acid residues. guidechem.com

Recent chemoproteomic studies have identified β-nitrostyrene as a novel warhead that targets cysteine residues in proteins. nih.gov This interaction involves a covalent bioconjugation, which can irreversibly alter the protein's function. nih.gov

Molecular docking and mechanistic studies on related 3,4-dimethoxy-β-nitrostyrene derivatives have provided specific insights into protein binding. mdpi.com These compounds have been shown to target Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator of cellular signaling. mdpi.com The interaction is proposed to occur at the active site, where the nitrovinyl chain acts as a phosphotyrosine mimetic. mdpi.com Binding involves interactions with key residues such as Cysteine-215 and Arginine-221. mdpi.com Such binding events within an enzyme's active site or at an allosteric site can induce significant conformational changes, altering the protein's three-dimensional structure and, consequently, its activity. wikipedia.orgnih.gov

| Interaction Type | Target Residue (Example) | Potential Protein Target Class | Consequence |

| Covalent Adduction (Michael Addition) | Cysteine | Various enzymes, structural proteins | Irreversible inhibition/modification |

| Hydrogen Bonding | Arginine, Serine | Protein Tyrosine Phosphatases (PTPs) | Reversible binding, enzyme inhibition |

| Non-covalent (Active Site Occupancy) | N/A | PTPs, Kinases | Competitive inhibition |

Modulatory Effects on Cellular Signaling Pathways (at a mechanistic level)

By interacting with key regulatory proteins, "Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-" and its analogs can exert significant influence over cellular signaling cascades.

A primary mechanism for signaling modulation by this class of compounds is the inhibition of protein tyrosine phosphatases (PTPs). mdpi.comnih.gov PTPs are critical negative regulators of signaling pathways, and their inhibition can lead to sustained phosphorylation and activation of downstream targets. For example, by inhibiting PTP1B, β-nitrostyrenes can interfere with pathways that control cell growth, differentiation, and metabolism. mdpi.com

Studies on other synthetic β-nitrostyrene derivatives have revealed modulation of other major signaling pathways. The derivative CYT-Rx20 has been shown to inhibit the PI3K/AKT and STAT3 pathways, both of which are central to cancer cell proliferation and survival. nih.gov The same compound was also found to induce autophagy and cell death through the generation of reactive oxygen species (ROS) and subsequent activation of the MEK/ERK pathway. researchgate.net These findings highlight the capacity of the β-nitrostyrene scaffold to interfere with fundamental cellular processes at a mechanistic level.

Investigations into Molecular Mechanisms Underlying Anti-Infective Interactions

The β-nitrostyrene framework is associated with significant anti-infective properties, including antibacterial and antifungal activities. nih.govuc.ptresearchgate.net

The antimicrobial mechanism of nitroaromatic compounds, in general, is often linked to the reductive activation of the nitro group within the microbial cell. encyclopedia.pub This process generates toxic intermediates that can covalently damage DNA and other vital macromolecules, leading to cell death. encyclopedia.pub The redox potential of β-nitrostyrene derivatives has been shown to correlate with their antibacterial activity, supporting this mechanistic hypothesis. uc.pt

More specific to this class of compounds, the inhibition of microbial PTPs has been proposed as a key mechanism of action. mdpi.comnih.gov By disrupting essential signaling pathways controlled by these enzymes, β-nitrostyrenes can impede microbial growth and viability. mdpi.com

In the context of antifungal activity against pathogens like Candida albicans, transcriptomic studies have shown that β-nitrostyrene derivatives can induce the differential expression of genes related to cell wall metabolism. researchgate.net Mechanistic investigations further revealed that these compounds disrupt cell wall morphology, promote the generation of damaging ROS, and alter the activity of drug efflux pumps. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.